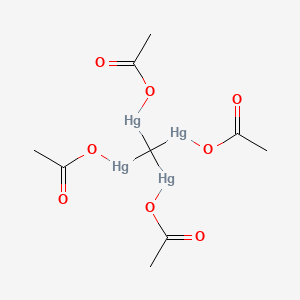

テトラキス(アセトキシ水銀)メタン

概要

説明

Synthesis Analysis

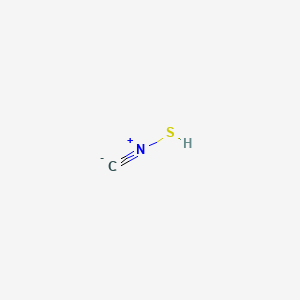

The synthesis of tetrakis(acetoxymercuri)methane involves reactions with methylsulfane (CH3SH) or sulfane (H2S) in aqueous solutions, leading to the formation of derivatives such as tetrakis(methylthiomercuri)methane and μ-dithiotetramercurimethane. These products are insoluble in common solvents and exhibit remarkable thermal stability. The central CHg4 groups of the starting materials are preserved, indicating the formation of tetrahedral entities C(HgS−)4 in both compounds (Breitinger & Morell, 1977).

科学的研究の応用

ポリヌクレオチドにおける硫黄部位の標識

テトラキス(アセトキシ水銀)メタンは、ポリヌクレオチドにおける硫黄部位の標識のための多金属試薬として使用されてきました . これは、6-チオグアノシンの硫黄原子、および大腸菌tRNAValの4-チオウリジン残基にも結合します . 6-チオグアノシンとテトラキス(アセトキシ水銀)メタンの間には、4:1の錯体が形成されます . これは、テトラキス(アセトキシ水銀)メタンが、ポリヌクレオチドにおける硫黄部位の標識に有用な多金属試薬になることを示唆しています .

X線結晶学のためのタンパク質の重金属誘導体の調製

テトラキス(アセトキシ水銀)メタンは、X線結晶学研究のためのタンパク質の重金属誘導体の調製に貴重な試薬となる可能性があります . タンパク質の重金属誘導体は、タンパク質の三次元構造を決定するための位相情報を提供することができます .

有機化学合成

テトラキス(アセトキシ水銀)メタンは、有機化学合成で使用される有機金属化合物です . その独特の特性により、さまざまな有機化合物の合成において汎用性の高い試薬となっています .

他の化合物との錯形成

テトラキス(アセトキシ水銀)メタンは、他の化合物と錯体を形成することができます。 たとえば、6-チオグアノシンとテトラキス(アセトキシ水銀)メタンの間には、4:1の錯体が形成されます . この特性は、さまざまな化学反応や研究において利用できます .

単官能性化合物の形成

テトラキス(アセトキシ水銀)メタンに、N,N-ジメチル-2-アミノエタンチオール塩酸塩を3当量添加すると、4つの水銀原子のうち3つが効果的にブロックされ、6-チオグアノシンに対して単官能性になります . この特性は、単官能性化合物が要求される特定の化学反応で利用できます .

架橋の防止

適切な条件下では、テトラキス(アセトキシ水銀)メタンは、N,N-ジメチル-2-アミノエタンチオール塩酸塩の存在下または非存在下で、E. coli tRNAVal中の4-チオウリジン残基に結合し、分子間架橋を形成しません . これは、テトラキス(アセトキシ水銀)メタンが、架橋形成を回避する必要がある状況で使用できることを示唆しています .

作用機序

Target of Action

Tetrakis(acetoxymercuri)methane primarily targets sulfur sites in nucleic acids . It binds to the sulfur atom of 6-thioguanosine and also to the 4-thiouridine residue of Escherichia coli tRNAVal . These sulfur sites play crucial roles in the structure and function of nucleic acids, influencing their stability, replication, and transcription processes.

Mode of Action

The compound forms a 4:1 complex with 6-thioguanosine . This interaction is facilitated by the addition of 3 equivalents of N,N-dimethyl-2-amino-ethanethiol hydrochloride to tetrakis(acetoxymercuri)methane, which effectively blocks three of the four mercury atoms, rendering the compound monofunctional toward 6-thioguanosine . This selective binding allows the compound to interact specifically with sulfur sites without forming intermolecular crosslinks .

Result of Action

The binding of tetrakis(acetoxymercuri)methane to sulfur sites in nucleic acids can potentially alter the structure and function of these molecules . .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

acetyloxy-[tris(acetyloxymercurio)methyl]mercury | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4C2H4O2.C.4Hg/c4*1-2(3)4;;;;;/h4*1H3,(H,3,4);;;;;/q;;;;;4*+1/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUFKDCOYEVSHMN-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O[Hg]C([Hg]OC(=O)C)([Hg]OC(=O)C)[Hg]OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12Hg4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60179867 | |

| Record name | Tetrakis(acetoxymercuri)methane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60179867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1050.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

25201-30-3 | |

| Record name | Tetrakis(acetoxymercuri)methane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025201303 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC150867 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150867 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tetrakis(acetoxymercuri)methane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60179867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TETRAKIS(ACETOXYMERCURI)METHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VCG6X60HJW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does tetrakis(acetoxymercuri)methane interact with its target, and what are the downstream effects?

A: Tetrakis(acetoxymercuri)methane primarily interacts with sulfur atoms. [, , , , ] It forms a strong complex with the sulfur atom of 6-thioguanosine and binds to the 4-thiouridine residue in Escherichia coli tRNAVal. [] This binding to sulfur atoms, particularly in nucleic acids and potentially in proteins, makes it a useful reagent for labeling and studying these biomolecules. [, ] For instance, it has been used to label fd bacteriophage coat proteins for visualization using a scanning transmission electron microscope. []

Q2: What is the structural characterization of tetrakis(acetoxymercuri)methane?

A: Tetrakis(acetoxymercuri)methane has the molecular formula C9H12Hg4O8. [] While its exact molecular weight may vary slightly based on isotopic abundance, it is approximately 953 g/mol. [] X-ray crystallography confirms its structure comprises a central carbon atom bonded to four mercury atoms, each further linked to an acetoxy group (–OCOCH3). []

Q3: Are there any catalytic properties and applications associated with tetrakis(acetoxymercuri)methane?

A: The provided research does not elaborate on the catalytic properties of tetrakis(acetoxymercuri)methane. Its primary use, as highlighted in the papers, is as a labeling reagent for sulfur-containing biomolecules. [, , ]

Q4: Have there been any studies exploring the structure-activity relationship (SAR) of tetrakis(acetoxymercuri)methane?

A: While the research mentions using N,N-dimethyl-2-amino-ethanethiol hydrochloride to block three of the four mercury atoms in tetrakis(acetoxymercuri)methane to make it monofunctional, [] there isn't extensive discussion on broader SAR studies. Further research is needed to understand how modifications to its structure impact its binding affinity, specificity, and other properties.

Q5: What are the known toxicological and safety concerns related to tetrakis(acetoxymercuri)methane?

A5: Given that tetrakis(acetoxymercuri)methane contains mercury, it is crucial to handle it with extreme caution. Mercury and its compounds are known to be highly toxic, potentially leading to severe health issues upon exposure. Unfortunately, the provided research does not offer specific data on the compound's toxicity profile. Therefore, assuming its toxicity and taking appropriate safety measures during handling and disposal are essential.

Q6: What analytical methods are typically employed to characterize and quantify tetrakis(acetoxymercuri)methane?

A: X-ray crystallography has been instrumental in determining the structure of tetrakis(acetoxymercuri)methane. [, ] Additionally, vibrational spectroscopy, including infrared and Raman spectroscopy, provides valuable information about its molecular vibrations and structure. [, , ] The specific methods for quantification may vary depending on the sample matrix and the desired level of sensitivity.

Q7: Is there any historical context or are there any milestones associated with the research and use of tetrakis(acetoxymercuri)methane?

A: While a detailed historical account is not available in the provided research, the use of tetrakis(acetoxymercuri)methane as a labeling reagent for sulfur in biomolecules seems to be a significant milestone. [, ] This application has potential implications for understanding the structure and function of biomolecules like nucleic acids and proteins.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1S,2R,18R,19R,22S,25R,28R,40S)-2-[(2R,4S,5R,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-5,15-dichloro-48-[(2S,3R,4S,5S,6R)-3-[(2S,4S,5R,6S)-4-[(4-chlorophenyl)methylamino]-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-18,32,35,37-tetrahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid](/img/structure/B1255343.png)

![(4,6-Dimethylpyrimidin-5-yl)-[4-[(3S)-4-[(1R)-2-ethoxy-5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-yl]-3-methylpiperazin-1-yl]-4-methylpiperidin-1-yl]methanone](/img/structure/B1255349.png)

![[3-methyl-4-(3-methylphenyl)-1-piperazinyl]-[1-(7,8,9,10-tetrahydro-6H-purino[9,8-a]azepin-4-yl)-4-piperidinyl]methanone](/img/structure/B1255353.png)

![NCGC00380268-01_C19H30O8_2-Cyclohexen-1-one, 4-[(1E)-3-(beta-D-glucopyranosyloxy)-4-hydroxy-1-buten-1-yl]-3,5,5-trimethyl-, (4R)-](/img/structure/B1255355.png)

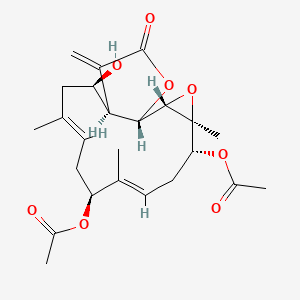

![[(1S,2S,8R,11S,13S,15S)-15-[(1S,4R,8aS)-4-acetyloxy-1-formyl-1-hydroxy-5,5,8a-trimethyl-4a,6,7,8-tetrahydro-4H-naphthalen-2-yl]-11-hydroxy-2,6,6-trimethyl-12,14,16-trioxatetracyclo[8.6.0.01,13.02,7]hexadec-9-en-8-yl] acetate](/img/structure/B1255356.png)

![N-[3-[(3-amino-3-oxoprop-1-en-2-yl)amino]-3-oxoprop-1-en-2-yl]-2-[(1R,8S,11E,15S,18S,25S,26R,35R,37S,53S,59S)-18-[(2S,3R)-2,3-dihydroxybutan-2-yl]-11-ethylidene-59-hydroxy-8-[(1R)-1-hydroxyethyl]-31-[(1S)-1-hydroxyethyl]-26,46-dimethyl-40,43-dimethylidene-6,9,16,23,28,38,41,44,47-nonaoxo-37-propan-2-yl-27-oxa-3,13,20,56-tetrathia-7,10,17,24,36,39,42,45,48,52,58,61,62,63,64-pentadecazanonacyclo[23.23.9.329,35.12,5.112,15.119,22.154,57.01,53.032,60]tetrahexaconta-2(64),4,12(63),19(62),21,29(61),30,32(60),33,51,54,57-dodecaen-51-yl]-1,3-thiazole-4-carboxamide](/img/structure/B1255361.png)